Comparative NOS Isoform Inhibition Potency: 1,1-Dimethylguanidine versus Methylguanidine, Aminoguanidine, and L-NMMA
In a multi-assay comparative study evaluating guanidine-based NOS inhibitors, 1,1-dimethylguanidine and L-NMMA were identified as the most potent inhibitors of the vascular constitutive isoform of NO synthase across both in vitro vasoconstriction assays and in vivo blood pressure measurements in anesthetized rats, whereas aminoguanidine and N,N'-diaminoguanidine were the least potent against this isoform [1]. For cytokine-inducible NOS in RINm5F cells, 1,1-dimethylguanidine was approximately 10-fold less potent than aminoguanidine and L-NMMA, yet 10-fold more potent than methylguanidine [1].
| Evidence Dimension | Inhibition potency against cytokine-inducible NOS in RINm5F cells |
|---|---|
| Target Compound Data | 1,1-Dimethylguanidine: approximately 10-fold less potent than L-NMMA and aminoguanidine |
| Comparator Or Baseline | Methylguanidine: approximately 100-fold less potent than L-NMMA and aminoguanidine |
| Quantified Difference | 1,1-Dimethylguanidine is approximately 10-fold more potent than methylguanidine against inducible NOS |
| Conditions | Cytokine-induced nitrite production by RINm5F insulinoma cells |
Why This Matters
For researchers studying constitutive NOS isoforms, 1,1-dimethylguanidine offers potency comparable to the gold-standard L-NMMA without the α-amino acid structural constraints, while providing a 10-fold potency advantage over methylguanidine for inducible NOS applications.
- [1] Hasan K, Heesen BJ, Corbett JA, McDaniel ML, Chang K, Allison W, Wolffenbuttel BH, Williamson JR, Tilton RG. Inhibition of nitric oxide formation by guanidines. European Journal of Pharmacology. 1993;249(1):101-106. View Source
